2-Hydroxy-1-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydroxypregnenolone typically involves multiple steps, starting from simpler steroid precursors. The exact synthetic routes and reaction conditions can vary, but they generally involve hydroxylation reactions to introduce hydroxyl groups at specific positions on the steroid backbone .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tetrahydroxypregnenolone can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions can vary but often involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Tetrahydroxypregnenolone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex steroid compounds.
Biology: Studied for its role in various biological processes and its potential effects on cellular functions.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the development of biochemical assays and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of tetrahydroxypregnenolone involves its interaction with specific molecular targets and pathways. It can act on steroid hormone receptors and influence the transcription of genes involved in metabolism and cellular functions . The exact pathways and targets can vary depending on the biological context and the specific effects being studied .
Comparison with Similar Compounds
Similar Compounds
17α-Hydroxypregnenolone: A related steroid with similar hydroxylation patterns but different biological activities.
Pregnenolone: A precursor to many steroid hormones, with distinct biological roles and mechanisms of action
Uniqueness
Tetrahydroxypregnenolone is unique due to its specific hydroxylation pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-hydroxy-1-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3,13-16,18,22-24,26H,4-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFVWTUQBYRPOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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